![molecular formula C13H10N2O2 B1470098 1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1507930-59-7](/img/structure/B1470098.png)
1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
1-(2-Cyanophenyl)methyl-1H-pyrrole-3-carboxylic acid (CPPCA) is an important member of the pyrrole carboxylic acid family and has been widely studied due to its potential applications in various fields. CPPCA is a synthetic compound with a unique structure that is composed of a pyrrole ring connected to a carboxyl group and a cyanophenyl group. It has been used in various scientific research applications, including drug development, catalysis, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Pyrrolo[2,3-c]azepine-4,8-dione Derivatives : Utilizing a similar pyrrole structure, this research involved the synthesis of 3-(1H-pyrrole-2-carbonyl) propionic acids, followed by cyclization to obtain pyrrolo[2,3-c]azepine-4,8-dione derivatives. These compounds exhibited α-glucosidase inhibition, demonstrating potential biomedical applications (Hu Bin-bin, 2012).
Antitumor Evaluation : A study focused on the synthesis of acenaphtho[1,2-b]pyrrole-carboxylic acid esters, closely related to the queried compound. These derivatives were evaluated for cytotoxicity against A549 and P388 cell lines, showcasing potential in cancer research (Liu et al., 2006).
Pyrrole Derivatives in Synthesis : Research into methyl 3-cyclopropyl-3-oxopropanoate reacting with various compounds led to the creation of methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and other related structures. This demonstrates the versatility of pyrrole derivatives in chemical synthesis (Pokhodylo et al., 2010).
Pharmacological Interest
Synthesis of 1H-1-pyrrolylcarboxamides : This research involved the synthesis of new substituted 1H-1-pyrrolylcarboxamides, showing relevance in pharmacological research. The study demonstrates the potential for creating novel compounds with medical applications (Bijev et al., 2003).
Antimicrobial Agent Synthesis : A study synthesized novel pyrrole-3-carboxylate derivatives and evaluated them as antimicrobial agents. This research highlights the use of pyrrole derivatives in developing new antimicrobial drugs (Hublikar et al., 2019).
Crystallographic Studies
- Crystallographic Analysis : A study focused on the crystal structure of similar pyrrole derivatives, providing valuable information for understanding the molecular structure and potential applications in material science (Maurin et al., 2002).
Miscellaneous Applications
Synthesis of Isotope Enriched Derivatives : Research on the synthesis of isotope-enriched pyrrole derivatives, including 1H-pyrrole-2,3,5-tricarboxylic acid, demonstrates applications in the field of stable isotope chemistry, potentially useful in various scientific studies (Dawadi & Lugtenburg, 2012).
Extraction and Separation Processes : A study examined the extraction of pyridine-3-carboxylic acid using related compounds. This showcases the use of pyrrole derivatives in chemical separation and extraction processes, relevant in industrial chemistry (Kumar & Babu, 2009).
Propriétés
IUPAC Name |
1-[(2-cyanophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-7-10-3-1-2-4-11(10)8-15-6-5-12(9-15)13(16)17/h1-6,9H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYAHSNRMOBUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=C2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470018.png)
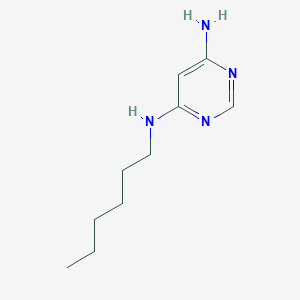
![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470021.png)
![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470022.png)
![1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470024.png)
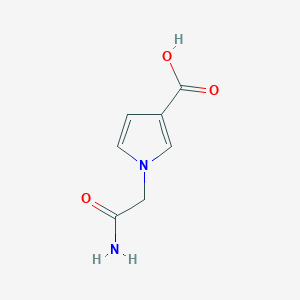
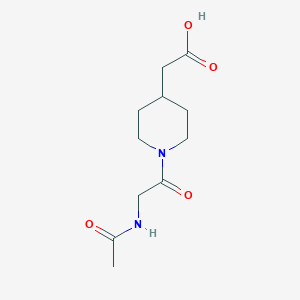
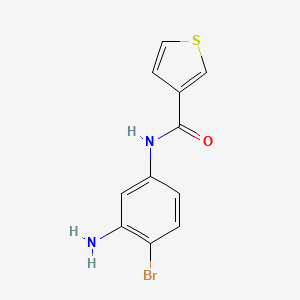
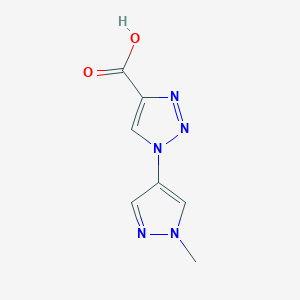
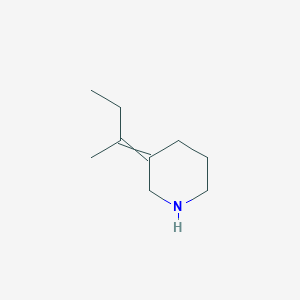
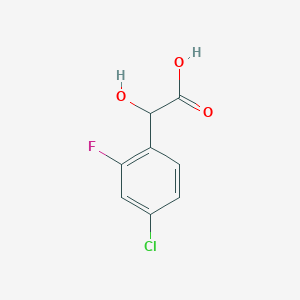
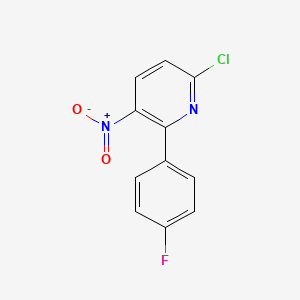
![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)
![1-[(2-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470038.png)